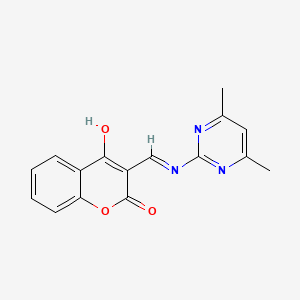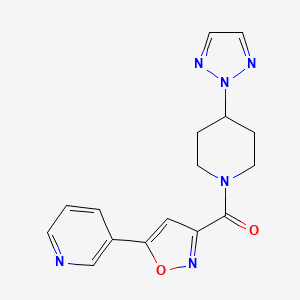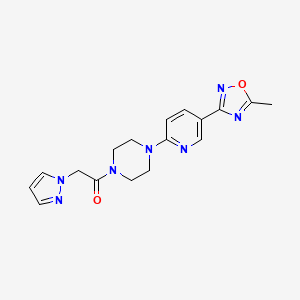
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound is characterized by its possession of an N, O-bidentate directing group .
Synthesis Analysis
The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis
The structure of the compound was determined and confirmed by X-ray analysis . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones .Physical And Chemical Properties Analysis
The compound has a linear formula of C12H17NO2 . Further physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Bidentate Directing Groups
The title compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Its importance lies in possessing an N,O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions. The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation assistance, setting the stage for C–H bond functionalization . Specifically, relative thermodynamic stability favors the formation of five-membered chelates, allowing the creation of mono five-membered chelates and double-five-membered chelates by monodentate and bidentate directing groups, respectively .
Metal-Catalyzed C–H Bond Functionalization
The compound’s N,O-bidentate directing group makes it a promising candidate for metal-catalyzed C–H bond activation. By facilitating the functionalization of otherwise inert C–H bonds, this property enables the construction of complex molecules in an atom-economical and step-economical fashion .
Chelation Assistance and Bis-Chelates
Chelation-assisted cyclometallation is a key strategy in C–H bond functionalization. The compound’s bidentate directing group promotes the formation of bis-chelates, which enhance the reactivity of metal complexes toward C–H activation .
Antibacterial and Antifungal Properties
While not explicitly mentioned in the literature, exploring the compound’s biological activity could be worthwhile. Similar benzamides have been investigated for their antibacterial and antifungal properties . Further studies are needed to assess its potential in this area.
Wirkmechanismus
Target of Action
Similar compounds have been known to targetTyrosine-protein kinase SYK , which plays a crucial role in the adaptive immune response.
Mode of Action
It’s known that the compound possesses anN, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,8-15)14-12(16)9-5-10(17-3)7-11(6-9)18-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXWPRLAJKSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)
![N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide](/img/structure/B2774970.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)


![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)




![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)